molecular formula C9H21N B1620184 N,N-Dimethylheptylamine CAS No. 5277-11-2

N,N-Dimethylheptylamine

Cat. No. B1620184
CAS RN: 5277-11-2
M. Wt: 143.27 g/mol
InChI Key: LSICDRUYCNGRIF-UHFFFAOYSA-N
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Description

N,N-Dimethylheptylamine, also known as DMHA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound belongs to the class of psychoactive substances and is structurally similar to other stimulants such as amphetamines and ephedrine. DMHA has been the subject of several studies due to its potential to enhance cognitive function, increase energy levels, and improve athletic performance. In

Scientific Research Applications

Water and Wastewater Treatment

N,N-Dimethylheptylamine, and related compounds, play a significant role in water and wastewater treatment. Research has focused on understanding the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes. Studies have explored the reaction dynamics and precursors involved in NDMA formation during chloramination, a common disinfection method. For instance, the interaction between dimethylamine (a compound related to N,N-Dimethylheptylamine) and monochloramine in water treatment processes has been extensively studied to understand NDMA formation and identify effective mitigation strategies (Mitch, Gerecke, & Sedlak, 2003); (Mitch & Sedlak, 2004); (Choi & Valentine, 2002).

Optoelectronic Device Research

In the field of optoelectronics, derivatives of N,N-Dimethylheptylamine have been investigated for their potential applications. Specifically, the study and synthesis of novel materials containing dimethylamine substructures have been explored for their use in electrochromic and electrofluorochromic devices. These materials show promising properties like high coloration efficiency and stability, making them suitable for various applications in optoelectronic devices (Wu, Lin, & Liou, 2019).

Pharmaceutical Analysis

In pharmaceutical research, N,N-Dimethylheptylamine and similar compounds have been employed in methodological studies. For example, research has been conducted on the analysis of methotrexate polyglutamates in human erythrocytes using ion-pair UPLC-MS/MS, where N,N-Dimethylheptylamine was used as an ion-pair agent. This study highlights the compound's utility in enhancing the efficiency and accuracy of pharmaceutical analysis (van Haandel, Becker, Williams, Leeder, & Stobaugh, 2011).

Environmental Studies

Research in environmental science has included the study of N,N-Dimethylheptylamine and its derivatives for their role in the formation of NDMA in surface waters and wastewaters. Understanding the pathways and mechanisms of NDMA formation is crucial for developing strategies to reduce carcinogen presence in the environment. This involves investigating various amines, including dimethylamines, and their transformation into NDMA upon exposure to different water treatment processes (Hanigan, Thurman, Ferrer, Zhao, Andrews, Zhang, Herckes, & Westerhoff, 2015); (Schmidt & Brauch, 2008).

properties

IUPAC Name

N,N-dimethylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-5-6-7-8-9-10(2)3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSICDRUYCNGRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200751
Record name N,N-Dimethylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylheptylamine

CAS RN

5277-11-2
Record name N,N-Dimethyl-1-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5277-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylheptylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005277112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylheptylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLHEPTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847WT67AJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
F Şen, G Gökağaç, S Şen - Journal of nanoparticle research, 2013 - Springer
In this study, platinum nanoparticles have been prepared using PtCl 4 as a starting material and 1-hexylamine, N-methylhexylamine, N,N-dimethylhexylamine, 1-heptylamine, N-…
G Anand, SN Jamadagni, S Garde, G Belfort - Langmuir, 2010 - ACS Publications
We offer a novel process to render hydrophobic surfaces resistant to relatively small proteins during adsorption. This was accomplished by self-assembly of a well-known natural …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
J Hermansson, I Hermansson - Journal of Chromatography A, 1994 - Elsevier
Eight non-steroidal anti-inflammatory agents (NSAIDs) were used as model compounds for studies of organic and inorganic modifier-induced effects on enantioselectivity and retention. …
L van Haandel, ML Becker, TD Williams, JS Leeder… - Bioanalysis, 2011 - Future Science
Background: Low-dose methotrexate is used for the treatment of rheumatoid arthritis and juvenile idiopathic arthritis, but its effectiveness greatly varies between individuals. Therapeutic …
B Fransson, L Grehn, U Ragnarsson - Journal of Chromatography A, 1989 - Elsevier
Using phosphoserine peptides as model substances, we have studied the separation of acidic peptides as substituted ammonium ion-pairs on a macroporous copoly(styrene-…
CH Mitchell, DM Ziegler - Analytical Biochemistry, 1969 - Elsevier
A method of estimating small amounts of the N-oxides of N,N-dimethylalkylamines and saturated N-methylheterocyclicamines is described. These amine oxides are known to react with …
BM YOUSSEF, MH AHMED, HM MASHALY… - Al-Azhar Bulletin of …, 2010 - journals.ekb.eg
In this study, the idea is to combine the traditional dyes and functional finishing together through suitable chemical linkages, thus the whole structure may be regarded as a functional dye…
Number of citations: 3 journals.ekb.eg
RS Ward, J Davies, G Hodges, DW Roberts - Synthesis, 2002 - thieme-connect.com
A series of quaternary alkylammonium sulfobetaines of general formula RN+(CH 3) 2 (CH 2) n SO 3-, where n= 2-4, have been synthesised by reacting the corresponding N, N-…
Y Zhang, L Sun, L Zhao, X Wang, Z Zhao, S Mei - Analytical Sciences, 2021 - Springer
Methotrexate (MTX) is used as an immunosuppressant and antineoplastic drug in clinical practice. MTX is a parent drug and converts to MTX polyglutamates (MTXPGs) to exhibit its …
L van Haandel, ML Becker, JS Leeder… - … Journal Devoted to …, 2009 - Wiley Online Library
The folate antagonist methotrexate is commonly used in low dose for treatment of rheumatoid arthritis and juvenile idiopathic arthritis. Therapeutic effects are attributed to intracellular …

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